molecular formula C33H41NO13 B1209988 Carminomycin II CAS No. 50935-05-2

Carminomycin II

Cat. No. B1209988
CAS RN: 50935-05-2
M. Wt: 659.7 g/mol
InChI Key: DNHXZQIEIKSDIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A very toxic anthracycline-type antineoplastic related to DAUNORUBICIN, obtained from Actinomadura carminata.

Scientific Research Applications

Carminomycin II in Oncological Research

Carminomycin II has been extensively researched in the context of oncology. It's an anthracycline derivative, a class known for its antitumor properties. Various studies have highlighted its efficacy against different cancer types. For instance, Carminomycin II was found to be active against soft tissue sarcoma, breast cancer, lymphosarcoma, neuroblastoma, Wilms' tumor, and Ewing's sarcoma, particularly in children. It has been studied in clinical settings using various administration regimens, including short-term, single, and long-term treatments. It was also noted for its lower cardiotoxicity compared to other anthracyclines like rubomycin and adriamycin (Gorbunova, 1992).

Pharmacological Properties

Research on Carminomycin II includes its pharmacological properties and effects. It was found to have different levels of acute toxicity when administered intravenously to various animals, with a noticeable effect on the bone marrow and peripheral blood indices. Importantly, it demonstrated lower cardiotoxicity than other similar components, making it a potentially safer option for clinical trials (Gol'dberg et al., 1976).

Mechanism of Action

Understanding the mechanism of action of Carminomycin II is crucial for its application in cancer treatment. It has been shown to selectively inhibit nucleic acid synthesis in the cells of microorganisms and malignant tumors, and it forms complexes with DNA. This interaction with DNA affects the melting temperature of DNA and inhibits the template activity of DNA in systems involving DNA-dependent RNA polymerase. Moreover, Carminomycin II inhibits repair in bacterial cells damaged by radiation and alkylating agents (Gause & Dudnik, 1976).

properties

CAS RN

50935-05-2

Product Name

Carminomycin II

Molecular Formula

C33H41NO13

Molecular Weight

659.7 g/mol

IUPAC Name

9-acetyl-7-[4-amino-5-[3-hydroxy-1-(1-hydroxypropan-2-yloxy)butoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C33H41NO13/c1-13(36)8-22(44-14(2)12-35)47-32-15(3)45-23(9-19(32)34)46-21-11-33(43,16(4)37)10-18-25(21)31(42)27-26(29(18)40)28(39)17-6-5-7-20(38)24(17)30(27)41/h5-7,13-15,19,21-23,32,35-36,38,40,42-43H,8-12,34H2,1-4H3

InChI Key

DNHXZQIEIKSDIK-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)OC(CC(C)O)OC(C)CO

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)OC(CC(C)O)OC(C)CO

Other CAS RN

50935-06-3
78919-32-1
78919-33-2

synonyms

Carminomicin
Carminomycin
Carminomycin I
Carminomycin II
Carminomycin III
Carubicin
Carubicin Hydrochloride
Demethyldaunomycin
Demethyldaunorubicin
Hydrochloride, Carubicin
Karminomicin
Karminomycin
NSC 180,024
NSC 180024
NSC-180,024
NSC-180024
NSC180,024
NSC180024
Rubeomycin A
Rubeomycin A1

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carminomycin II
Reactant of Route 2
Carminomycin II
Reactant of Route 3
Carminomycin II
Reactant of Route 4
Carminomycin II
Reactant of Route 5
Carminomycin II
Reactant of Route 6
Carminomycin II

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